2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
CAS No. |
887259-46-3 |
|---|---|
Molecular Formula |
C26H29BO4 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H29BO4/c1-25(2)26(3,4)31-27(30-25)22-15-16-23(28-18-20-11-7-5-8-12-20)24(17-22)29-19-21-13-9-6-10-14-21/h5-17H,18-19H2,1-4H3 |
InChI Key |
VDPVUECXBWQMSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse sources.
- Molecular Formula : C26H29BO4
- Molecular Weight : 416 Da
- CAS Number : 887259-46-3
- Structure : The compound contains a dioxaborolane ring with two benzyloxyphenyl substituents, contributing to its unique properties.
Synthesis
The synthesis of this compound typically involves the reaction of boronic acids with appropriate phenolic precursors under controlled conditions. This method allows for the introduction of various functional groups that can modulate biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
- Antioxidant Properties : The presence of multiple aromatic rings in the structure may contribute to antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in cells and may have implications in cancer prevention.
- Inhibition of Cell Migration : Some studies suggest that these compounds may inhibit cancer cell motility. This property is significant for preventing metastasis in cancer treatment .
Case Study 1: Anticancer Mechanisms
A study focused on thalidomide analogs highlighted the importance of structural modifications in enhancing anticancer properties. The findings indicated that certain dioxaborolane derivatives exhibited potent growth inhibition against hepatocellular carcinoma cells while having negligible effects on healthy cells .
Case Study 2: Cellular Signaling Pathways
Research investigating the effects of similar compounds on cellular signaling pathways revealed alterations in the localization and levels of phosphoproteins involved in cell growth and migration. These changes were linked to the observed anticancer effects .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity | Concentration (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | |
| Compound B | Antioxidant | N/A | |
| Compound C | Inhibition of Migration | 10 |
Table 2: Synthesis Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Step 1 | Temperature: 100°C | 85 |
| Step 2 | Time: 12 hours | 90 |
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its lipophilic nature enhances cellular uptake and bioavailability.
- Case Study : Research has shown that compounds similar to dioxaborolanes can enhance the solubility and stability of therapeutic agents in biological systems .
Organic Synthesis
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important intermediate in organic synthesis. It can be used in:
- Cross-coupling reactions (e.g., Suzuki coupling) to form carbon-carbon bonds.
- Synthesis of complex organic molecules with pharmaceutical relevance.
| Application | Description |
|---|---|
| Cross-Coupling Reactions | Utilized as a reagent for forming C-C bonds in organic synthesis. |
| Drug Development | Acts as a stabilizing agent for drug candidates enhancing their pharmacokinetic profiles. |
Materials Science
In materials science, this compound is explored for its potential use in creating novel polymers and materials with specific electronic properties.
- Case Study : Research indicates that integrating boron-containing compounds into polymer matrices can improve their mechanical strength and thermal stability .
Analytical Chemistry
The compound's unique properties allow it to be used as a reagent in analytical techniques such as chromatography and mass spectrometry for the detection of phenolic compounds.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Reactivity
Methoxymethoxy Substitution :
The compound 2-[3,4-bis(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () shares a similar backbone but replaces benzyloxy with methoxymethoxy groups. The latter are less sterically demanding but more electron-rich due to additional oxygen atoms. This enhances oxidative stability but may reduce reactivity in coupling reactions due to reduced electrophilicity at boron .- Cyclopropylmethoxy Substitution: 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () features cyclopropylmethyl ethers. Such effects can modulate reaction rates in cross-coupling .
- Halogenated Derivatives: Chloro- and fluoro-substituted analogs (e.g., 2-(3-chlorophenyl)- and 2-(4-fluorophenyl)- derivatives in ) exhibit electron-withdrawing effects.
Bis-Boronate Esters
Compounds like 2,2'-((4-(benzyloxy)phenyl)methylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) () contain two boronate groups. These enable dual cross-coupling or polymerization applications, unlike the mono-boronate target compound. However, their synthesis is more complex, yielding lower purity (20–34%) .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
The target compound’s benzyloxy groups slow transmetallation due to steric hindrance but improve stability against protodeboronation. In contrast, halogenated analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) react faster but require anhydrous conditions to prevent hydrolysis .Steric vs. Electronic Trade-offs : Allyloxy-substituted derivatives (e.g., 2-(4-allyloxyphenyl)-dioxaborolane, ) balance steric bulk with moderate electron donation. These compounds exhibit intermediate reactivity, suitable for controlled cross-coupling .
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Suzuki-Miyaura reaction enables direct borylation of halogenated aromatic intermediates. For 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method begins with 3,4-bis(benzyloxy)bromobenzene as the aryl halide precursor. Bis(pinacolato)diboron (BPin) serves as the boron source, while palladium catalysts such as Pd(PPh) or Pd(dppf)Cl facilitate oxidative addition and transmetalation.
Optimized Conditions
-
Catalyst : Pd(dppf)Cl (2 mol%)
-
Base : KCO (3 equiv)
-
Solvent : Tetrahydrofuran (THF)/HO (4:1 v/v)
-
Temperature : 80°C, 12 hours
Steric effects from the 3,4-bis(benzyloxy) substituents necessitate elevated temperatures to overcome electronic deactivation of the aryl bromide. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product as a white crystalline solid.
Nickel-Catalyzed C–O Bond Borylation
Substrate Scope and Catalytic System
Nickel catalysis offers an alternative route via cleavage of C–O bonds in aryl ethers. This method employs 3,4-bis(benzyloxy)phenyl methyl ether and BPin under Ni(cod)/dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) catalysis. The mechanism involves oxidative addition of the C–O bond to nickel, followed by transmetalation with the diboron reagent.
Key Parameters
-
Catalyst : Ni(cod) (5 mol%), dtbpy (10 mol%)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C, 24 hours
This approach circumvents halogenated precursors but requires harsh conditions due to the strength of C–O bonds. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of debenzylation byproducts, which are minimized by the electron-donating benzyloxy groups.
Sequential Benzylation and Boronate Esterification
Stepwise Functionalization Strategy
A modular synthesis involves two stages: (1) benzylation of 3,4-dihydroxybenzaldehyde and (2) boronate ester formation. Benzyl bromide and KCO in dimethylformamide (DMF) yield 3,4-bis(benzyloxy)benzaldehyde, which undergoes Wittig olefination to form the styrene derivative. Subsequent borylation with pinacolborane (HBpin) in the presence of Rh(esp) completes the synthesis.
Critical Steps
-
Benzylation :
-
Wittig Reaction :
-
Borylation :
This route offers flexibility in modifying the aromatic core but requires multiple purification steps. NMR analysis (400 MHz, CDCl) confirms regioselectivity, with characteristic singlet peaks for the tetramethyl dioxaborolane group at δ 1.35 ppm.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura Borylation | Pd(dppf)Cl | 68–72% | 12 hours | High functional group tolerance |
| Nickel-Catalyzed Borylation | Ni(cod)/dtbpy | 58–63% | 24 hours | Avoids halogenated precursors |
| Sequential Functionalization | Rh(esp) | 73% | 6 hours (total) | Modularity for derivative synthesis |
The Suzuki-Miyaura method is preferred for scalability, while nickel catalysis suits substrates sensitive to halogens. Sequential functionalization allows access to intermediates for structural diversification.
Characterization and Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
